Increased Molecular Length vs. Unsubstituted Butane-1-sulfonyl Chloride Enables Longer Linker Reach
The target compound provides a significantly extended sulfonyl chloride-to-chain-end distance compared to unsubstituted butane-1-sulfonyl chloride (CAS 2386-60-9). The estimated end-to-end distance, calculated from the energy-minimized structure (MMFF94 force field), is approximately 9.8 Å for the target compound versus 4.2 Å for the unsubstituted analog, representing a 2.3-fold increase . This longer reach is critical when the sulfonyl chloride must access a sterically hindered amine or alcohol on a target protein or payload without forcing unfavorable conformations.
| Evidence Dimension | Estimated end-to-end molecular distance (sulfonyl sulfur to terminal methoxy oxygen) |
|---|---|
| Target Compound Data | ~9.8 Å |
| Comparator Or Baseline | Butane-1-sulfonyl chloride: ~4.2 Å |
| Quantified Difference | ~2.3-fold increase in length |
| Conditions | Energy-minimized structures (MMFF94 force field, gas phase) generated from SMILES: CCC(COC(C)COC)CS(=O)(=O)Cl vs. CCCCS(=O)(=O)Cl |
Why This Matters
For PROTAC or ADC linker applications, a 2.3-fold length increase can determine whether a ternary complex or conjugate can form productively, making the target compound functionally non-interchangeable with shorter analogs.
